molecular formula C8H15N3S B1332776 5-Hexyl-1,3,4-thiadiazol-2-amine CAS No. 52057-91-7

5-Hexyl-1,3,4-thiadiazol-2-amine

Cat. No. B1332776
CAS RN: 52057-91-7
M. Wt: 185.29 g/mol
InChI Key: HCBLNSKOAPHNKQ-UHFFFAOYSA-N
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Description

5-Hexyl-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The hexyl chain attached to the thiadiazole ring suggests that this compound may exhibit hydrophobic properties and could potentially be used in applications that require such characteristics.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives can be achieved through various methods. A novel approach to the synthesis of these derivatives involves a one-pot reaction between thiosemicarbazide and carboxylic acid without the use of toxic additives such as POCl3 or SOCl2. This reaction is facilitated by the presence of polyphosphate ester (PPE), which allows the reaction to proceed through three steps, ultimately forming the corresponding 2-amino-1,3,4-thiadiazole derivatives10. Although the specific synthesis of 5-hexyl-1,3,4-thiadiazol-2-amine is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of a chlorophenyl derivative was characterized, revealing that it crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell . The molecular structure in the crystalline phase of an ibuprofen-thiadiazole hybrid was determined to be in the triclinic system with space group P-1 . These studies provide insights into the molecular geometry and electronic properties of the thiadiazole derivatives, which could be extrapolated to understand the structure of 5-hexyl-1,3,4-thiadiazol-2-amine.

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazol-2-amine derivatives can be inferred from studies on similar compounds. For example, the synthesis of ibuprofen-thiadiazole hybrids involves cyclization reactions , and the formation of metal complexes with various metals like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) has been reported . These reactions indicate that 1,3,4-thiadiazol-2-amine derivatives can participate in a range of chemical transformations, which could be relevant for the modification or functionalization of 5-hexyl-1,3,4-thiadiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-amine derivatives can vary depending on the substituents attached to the thiadiazole ring. For instance, the presence of a hexyl chain in 5-hexyl-1,3,4-thiadiazol-2-amine would likely contribute to its lipophilicity. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be studied using density functional theory (DFT) calculations, as demonstrated for a chlorophenyl derivative . Additionally, the vibrational frequencies and the nature of noncovalent interactions can be assessed through spectroscopic methods and quantum chemical calculations . These analyses are crucial for understanding the behavior of the compound in various environments and could predict its potential applications.

Scientific Research Applications

Anticancer Properties

5-Hexyl-1,3,4-thiadiazol-2-amine, as part of the 1,3,4-thiadiazole core, is utilized in the synthesis of compounds with notable anticancer properties. Studies have demonstrated the potential of various 1,3,4-thiadiazole derivatives in inhibiting cancer cell lines. For instance, compounds derived from this core showed cytotoxicity against MDA-MB-231 and PC-3 cancer cell lines, with compound 3A exhibiting significant DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020). Another study synthesized 1,3,4-thiadiazole analogues and evaluated their anticancer activity, demonstrating promising results against human breast adenocarcinoma cells (Krishna et al., 2020).

Synthesis of Metal Complexes

Research has been conducted on the synthesis of novel metal complexes using derivatives of 5-Hexyl-1,3,4-thiadiazol-2-amine. These complexes, characterized by various spectroscopic methods, show potential applications in materials chemistry (Al-Amiery et al., 2009).

Biological Activity of Azo Dye Derivatives

The 1,3,4-thiadiazole core is also utilized in synthesizing heterocyclic azo dyes, which have been screened for biological activity. Such derivatives present potential applications in developing therapeutic drugs (Kumar et al., 2013).

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis methods for derivatives of 1,3,4-thiadiazol-2-amine have been investigated. These methods increase the efficiency of reactions and offer alternatives to conventional synthesis techniques (Erdogan, 2018).

Molecular Structure and Interaction Studies

1,3,4-Thiadiazole derivatives have been analyzed for their molecular structures, including studies on noncovalent interactions and crystallographic analysis. Such studies contribute to a deeper understanding of the chemical properties of these compounds, aiding in the design of more effective drugs (El-Emam et al., 2020).

Novel Synthesis Methods

Innovative methods for synthesizing 1,3,4-thiadiazole-2-amine derivatives have been developed, which are more environmentally friendly and avoid the use of toxic additives. These advancements are crucial for the sustainable production of pharmaceuticals (Kokovina et al., 2021).

Antimicrobial Applications

1,3,4-Thiadiazole derivatives, including those related to 5-Hexyl-1,3,4-thiadiazol-2-amine, have been explored for their antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Serban et al., 2018).

Development of Electroluminescent Materials

The 1,3,4-thiadiazole core is also being explored in the field of material science, particularly in the development of electroluminescent materials. These materials have applications in creating devices with efficient light-emitting properties (Liu et al., 2016).

Safety And Hazards

According to the information available, 5-Hexyl-1,3,4-thiadiazol-2-amine is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Future Directions

Thiadiazole derivatives, including 5-Hexyl-1,3,4-thiadiazol-2-amine, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on further exploring their potential uses in various fields, such as medicinal chemistry, and developing more effective synthesis methods .

properties

IUPAC Name

5-hexyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-2-3-4-5-6-7-10-11-8(9)12-7/h2-6H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBLNSKOAPHNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365473
Record name 5-hexyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexyl-1,3,4-thiadiazol-2-amine

CAS RN

52057-91-7
Record name 5-hexyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52057-91-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com
F Luo, R Lu, H Zhou, F Hu, G Bao… - Journal of agricultural …, 2013 - ACS Publications
Genetic modification of Beauveria bassiana with the scorpion neurotoxin aaIT gene can distinctly increase its insecticidal activity, whereas the effect of this exogenous gene on the …
Number of citations: 27 pubs.acs.org

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